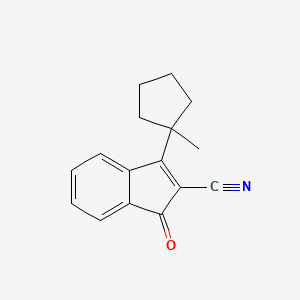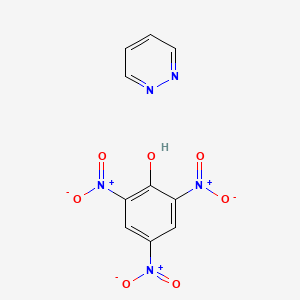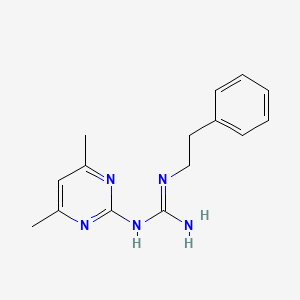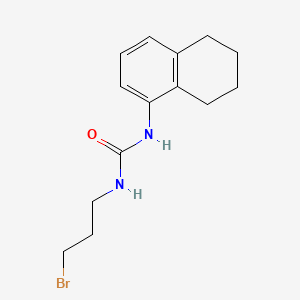
3,10-Dichloro-5H,12H-quinazolino(3,2-a)(3,1)benzoxazine-5,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,10-Dichloro-5H,12H-quinazolino(3,2-a)(3,1)benzoxazine-5,12-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of chlorine atoms at the 3 and 10 positions, and a fused quinazolino-benzoxazine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-Dichloro-5H,12H-quinazolino(3,2-a)(3,1)benzoxazine-5,12-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the production efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
3,10-Dichloro-5H,12H-quinazolino(3,2-a)(3,1)benzoxazine-5,12-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the chlorine atoms or other functional groups present in the molecule.
Substitution: The chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolino-benzoxazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chlorine positions.
Applications De Recherche Scientifique
3,10-Dichloro-5H,12H-quinazolino(3,2-a)(3,1)benzoxazine-5,12-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3,10-Dichloro-5H,12H-quinazolino(3,2-a)(3,1)benzoxazine-5,12-dione involves its interaction with molecular targets and pathways. The chlorine atoms and the fused ring system play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or DNA, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,10-Dibromo-5H,12H-quinazolino(3,2-a)(3,1)benzoxazine-5,12-dione
- 3,10-Difluoro-5H,12H-quinazolino(3,2-a)(3,1)benzoxazine-5,12-dione
- 3,10-Dimethyl-5H,12H-quinazolino(3,2-a)(3,1)benzoxazine-5,12-dione
Uniqueness
3,10-Dichloro-5H,12H-quinazolino(3,2-a)(3,1)benzoxazine-5,12-dione is unique due to the presence of chlorine atoms, which influence its chemical reactivity and biological activity. Compared to its bromine, fluorine, or methyl analogs, the chlorine atoms provide distinct electronic and steric effects, making it a valuable compound for specific applications and studies.
Propriétés
Numéro CAS |
59187-49-4 |
|---|---|
Formule moléculaire |
C15H6Cl2N2O3 |
Poids moléculaire |
333.1 g/mol |
Nom IUPAC |
3,10-dichloroquinazolino[3,2-a][3,1]benzoxazine-5,12-dione |
InChI |
InChI=1S/C15H6Cl2N2O3/c16-7-1-3-11-9(5-7)13(20)19-12-4-2-8(17)6-10(12)14(21)22-15(19)18-11/h1-6H |
Clé InChI |
OCECBFKXWFKSFN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(=O)N3C4=C(C=C(C=C4)Cl)C(=O)OC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4'aS,11'aS)-11'a-methyl-8'-phenylspiro[1,3-diazinane-5,3'-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione](/img/structure/B12794224.png)









